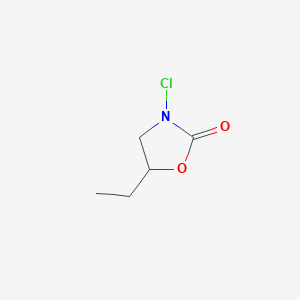
3-Chloro-5-ethyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-ethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound features a five-membered ring containing oxygen and nitrogen atoms, with a chlorine atom and an ethyl group attached to the ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethyl-1,3-oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of propargyl alcohols with isocyanates under mild conditions. The reaction proceeds via the formation of an ion pair of iodonium carbamate, which is generated in situ from propargyl alcohol and isocyanate by the action of molecular iodine in the presence of a base .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, typically involves chemical synthesis in large-scale reactors. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-ethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-ethyl-1,3-oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of antibacterial agents.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Industrial Applications: Utilized in the synthesis of other heterocyclic compounds and as a chiral auxiliary in stereoselective transformations.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-ethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, oxazolidinones typically inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex for protein synthesis, thereby exerting its antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
3-Chloro-5-ethyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the ethyl group can affect its interaction with molecular targets and its overall pharmacokinetic properties.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, biology, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of various biologically active compounds.
Eigenschaften
CAS-Nummer |
55387-93-4 |
|---|---|
Molekularformel |
C5H8ClNO2 |
Molekulargewicht |
149.57 g/mol |
IUPAC-Name |
3-chloro-5-ethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H8ClNO2/c1-2-4-3-7(6)5(8)9-4/h4H,2-3H2,1H3 |
InChI-Schlüssel |
RMWNIRWUYADNTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CN(C(=O)O1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


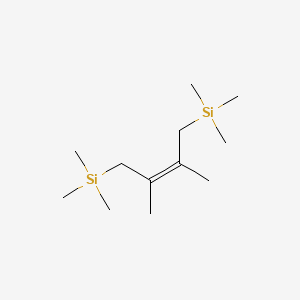
![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)
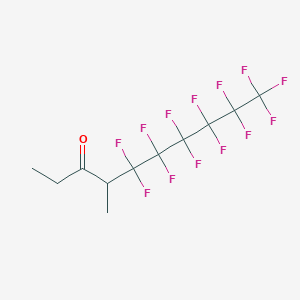
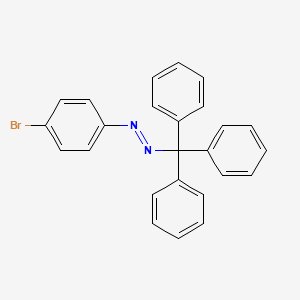
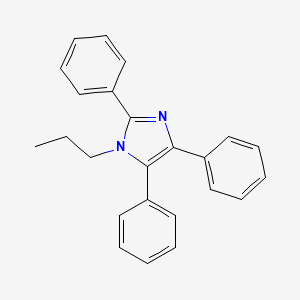
![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
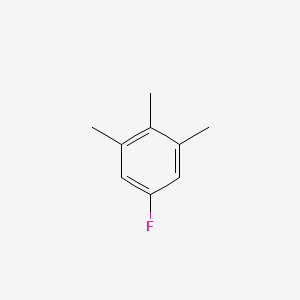
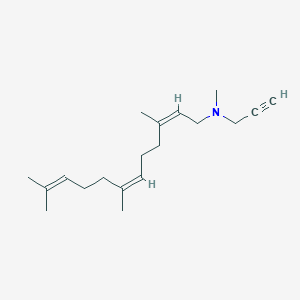
![7-Ethoxybicyclo[4.2.0]octa-2,4-diene](/img/structure/B14642034.png)
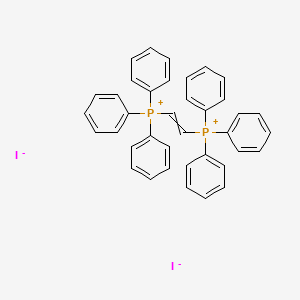
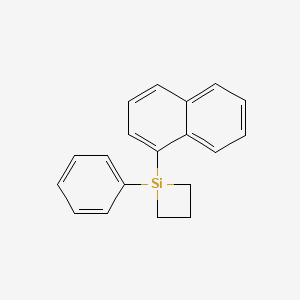
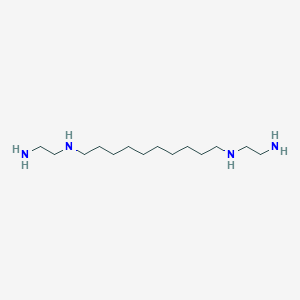
![N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14642058.png)

